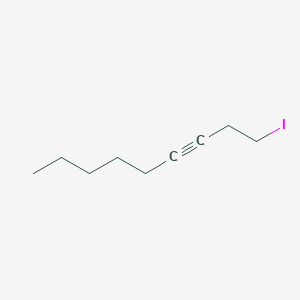
1-Iodonon-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodonon-3-yne is an organic compound characterized by the presence of an iodine atom attached to a nonyne backbone. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H15I, and it is known for its unique reactivity due to the presence of both the iodine atom and the alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodonon-3-yne can be synthesized through various methods. One common approach involves the halogenation of nonyne using iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the nonyne backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Iodonon-3-yne undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The carbon-carbon triple bond can participate in addition reactions with various reagents, leading to the formation of different products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to yield alkanes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Addition Reactions: Reagents like hydrogen halides (e.g., HBr, HCl) or halogens (e.g., Br2, Cl2) are used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Addition Reactions: Products include haloalkenes and dihalides.
Oxidation and Reduction Reactions: Products include ketones, carboxylic acids, alkanes, and alkenes.
Scientific Research Applications
1-Iodonon-3-yne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research into potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Iodonon-3-yne exerts its effects involves the interaction of the iodine atom and the alkyne group with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The alkyne group can undergo addition reactions, forming new bonds and altering the molecular structure. These interactions can affect biochemical pathways and cellular processes, making the compound valuable in research and development.
Comparison with Similar Compounds
1-Bromonon-3-yne: Similar in structure but with a bromine atom instead of iodine.
1-Chloronon-3-yne: Contains a chlorine atom in place of iodine.
1-Fluoronon-3-yne: Features a fluorine atom instead of iodine.
Uniqueness: 1-Iodonon-3-yne is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to different chemical behavior, making this compound a valuable compound in various applications.
Properties
CAS No. |
85612-95-9 |
|---|---|
Molecular Formula |
C9H15I |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-iodonon-3-yne |
InChI |
InChI=1S/C9H15I/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |
InChI Key |
SSMHRWBEGJTRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















